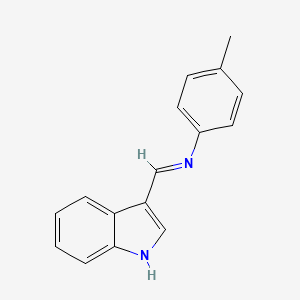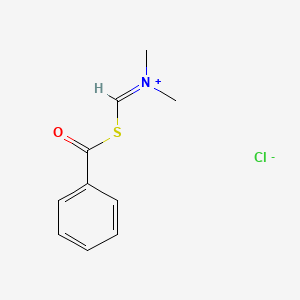![molecular formula C24H34Cl2N6O4 B14322144 Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine CAS No. 110131-46-9](/img/structure/B14322144.png)
Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine, also known as chlorhexidine diacetate, is a chemical compound widely used for its antiseptic properties. It is commonly found in disinfectants and antiseptics used in healthcare settings to prevent the spread of infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine involves the reaction of 1,6-hexanediamine with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 4-chlorophenyl isocyanate to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other purification techniques to meet industry standards.
化学反応の分析
Types of Reactions
Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in biological studies for its antiseptic properties.
Medicine: Widely used in antiseptics and disinfectants to prevent infections.
Industry: Utilized in the production of disinfectants and antiseptic products.
作用機序
The mechanism of action of acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine involves disrupting the cell membrane of microorganisms. It binds to the negatively charged bacterial cell wall and alters its permeability, leading to cell death. The compound targets various molecular pathways involved in cell membrane integrity and function.
類似化合物との比較
Similar Compounds
- Chlorhexidine gluconate
- Chlorhexidine hydrochloride
- Chlorhexidine base
Uniqueness
Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine is unique due to its specific chemical structure, which provides potent antiseptic properties. Compared to similar compounds, it has a broader spectrum of activity and is more effective in certain applications.
特性
CAS番号 |
110131-46-9 |
|---|---|
分子式 |
C24H34Cl2N6O4 |
分子量 |
541.5 g/mol |
IUPAC名 |
acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine |
InChI |
InChI=1S/C20H26Cl2N6.2C2H4O2/c21-15-5-9-17(10-6-15)27-19(23)25-13-3-1-2-4-14-26-20(24)28-18-11-7-16(22)8-12-18;2*1-2(3)4/h5-12H,1-4,13-14H2,(H3,23,25,27)(H3,24,26,28);2*1H3,(H,3,4) |
InChIキー |
JWGMEKUYSMDIKL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NCCCCCCN=C(N)NC2=CC=C(C=C2)Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


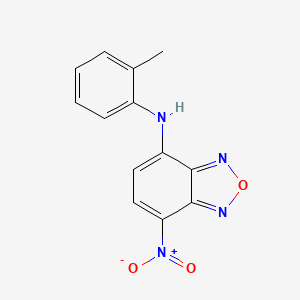
![2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14322069.png)

![2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate](/img/structure/B14322076.png)
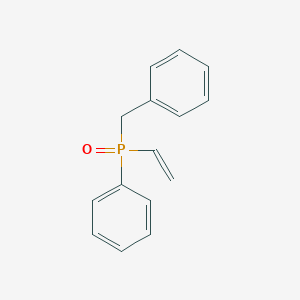

![[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14322105.png)
![2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]-](/img/structure/B14322119.png)
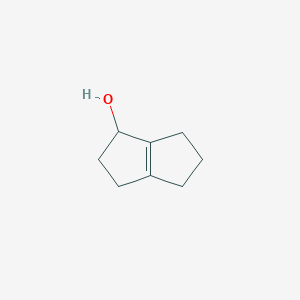
![1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14322136.png)
![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)

